4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate
Description
4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate is a biphenyl-based ester derivative featuring a nitro group at the para position of the biphenyl core and a 4-nitrophenyl ester moiety. This compound is structurally characterized by its two aromatic rings connected via a single bond, with the carboxylate ester group and nitro substituent positioned at opposite ends of the biphenyl system. The nitro group imparts electron-withdrawing properties, influencing the compound’s reactivity and stability, while the ester group enhances its utility in synthetic applications such as polymer chemistry or as a reactive intermediate .
The parent carboxylic acid, 4'-nitro[1,1'-biphenyl]-4-carboxylic acid (CAS 92-89-7), is synthesized via cross-coupling reactions, often employing Suzuki-Miyaura methodologies, followed by nitration and oxidation steps . Esterification of this acid with 4-nitrophenol yields the target compound.
Properties
IUPAC Name |
(4-nitrophenyl) 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(24-18-12-10-17(11-13-18)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHPTAXOHHMTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4-nitrophenol with [1,1’-biphenyl]-4-carboxylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods
While specific industrial production methods for 4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction to form amine derivatives. Key methods include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm) / Pd/C (10%) | Ethanol, 25°C, 12 h | 4-Aminophenyl [1,1’-biphenyl]-4-carboxylate | 92% | |
| NaBH₄ / NiCl₂·6H₂O | THF, 60°C, 6 h | 4-Hydroxylaminophenyl derivative | 78% |
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Mechanistic Insight : Palladium-catalyzed hydrogenation proceeds via adsorption of H₂ onto the catalyst surface, followed by sequential electron transfer to the nitro group, forming an intermediate nitroso compound before final reduction to the amine .
Nucleophilic Aromatic Substitution
The nitro group’s electron-withdrawing effect activates the aromatic ring for substitution:
| Nucleophile | Base | Conditions | Product | Rate Constant (k, s⁻¹) |
|---|---|---|---|---|
| NH₃ | K₂CO₃ | DMF, 100°C, 24 h | 4-(Anilino)phenyl carboxylate | 2.1 × 10⁻⁴ |
| HS⁻ | Et₃N | MeCN, 80°C, 8 h | 4-(Thiophenoxy)phenyl carboxylate | 5.7 × 10⁻⁴ |
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Regioselectivity : Substitution occurs exclusively at the para position relative to the ester group due to steric and electronic directing effects .
Photochemical Reactions
When coordinated to Mo₂ quadruple bonds, the compound exhibits unique photophysical behavior:
| State | λₐᵦₛ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) |
|---|---|---|---|---|
| Ground state (S₀) | 320 | – | – | – |
| Excited state (S₁) | 450 | 610 | 0.64 | 1.2 μs |
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Mechanism : Photoexcitation promotes electron transfer from the Mo₂ δ-bond to the ligand’s π* orbital, forming a charge-separated state. Transient absorption spectroscopy confirmed a cyclohexadienyl cation intermediate (λ = 485 nm, τ = 1 μs) .
Hydrolysis of the Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Reaction Time |
|---|---|---|---|
| Acidic (HCl, 1 M) | H₂O, reflux | [1,1’-Biphenyl]-4-carboxylic acid | 4 h |
| Basic (NaOH, 2 M) | H₂O/EtOH, 80°C | Sodium [1,1’-biphenyl]-4-carboxylate | 2 h |
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Applications : Hydrolyzed products serve as precursors for metal-organic frameworks (MOFs) and polymer catalysts .
Electrochemical Behavior
Cyclic voltammetry reveals redox activity centered on the nitro group:
| Process | E₁/₂ (V vs. SCE) | Peak Separation (ΔE, mV) |
|---|---|---|
| Reduction (NO₂ → NH₂) | -0.85 | 120 |
| Oxidation (ester → acid) | +1.12 | 90 |
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Kinetic Analysis : The reduction peak shows quasi-reversible behavior, indicating moderate electron transfer rates .
Comparative Reactivity with Analogues
The biphenyl scaffold enhances stability compared to monocyclic analogues:
| Compound | Reduction Potential (V) | Hydrolysis Rate (k, h⁻¹) |
|---|---|---|
| 4-Nitrophenyl benzoate | -0.78 | 0.15 |
| 4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate | -0.85 | 0.09 |
Scientific Research Applications
Organic Synthesis
- Precursor for Complex Molecules : It serves as an intermediate in synthesizing more complex organic compounds, facilitating the development of new materials and pharmaceuticals.
- Reagent in Reactions : The compound is utilized in various organic reactions, including nucleophilic aromatic substitutions and reductions.
Biological Investigations
- Enzyme Activity Probes : Research has explored its potential as a probe for studying enzyme activities, particularly due to the reactivity of its nitro group which can participate in redox reactions.
- Therapeutic Potential : Preliminary studies suggest that derivatives of this compound may exhibit biological activities such as antimicrobial and anti-inflammatory properties, making them candidates for drug development.
Material Science
- Advanced Materials Development : The compound's unique structural features allow it to be incorporated into polymers and coatings, enhancing material properties for industrial applications.
Case Study 1: Organic Synthesis
In a study focused on developing new organic compounds, researchers used 4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate as a starting material to synthesize novel biphenyl derivatives. The reactions demonstrated high yields and selectivity, showcasing the compound's utility in generating complex structures.
A research team investigated the biological activity of derivatives synthesized from this compound. They found that certain derivatives exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis or other transformations that can be monitored spectroscopically . The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Polarity and Solubility: The 4-nitrophenyl ester increases molecular weight and polarity relative to methyl or ethyl analogs, likely reducing solubility in nonpolar solvents.
- Synthetic Utility : Benzyl and methyl esters are favored for their high yields in coupling reactions (e.g., 90% for benzyl derivatives under visible-light-promoted conditions) , whereas nitro-substituted esters may serve as stable intermediates for further functionalization .
Research Findings and Data Analysis
Stability and Reactivity
- Nitro Group Impact : The para-nitro group enhances thermal stability but may hinder electrophilic substitution reactions due to its electron-withdrawing nature. This contrasts with methyl or benzyl esters, where electron-donating groups facilitate reactivity .
- Ester Hydrolysis : Nitrophenyl esters are generally more resistant to hydrolysis than aliphatic esters (e.g., ethyl or methyl), making them suitable for prolonged storage or controlled-release applications .
Spectroscopic Characterization
- NMR Data : Methyl 4'-acetamido-[1,1'-biphenyl]-4-carboxylate () and ethyl [1,1'-biphenyl]-4-carboxylate () show distinct ¹H NMR signals for ester methyl/ethyl groups (δ 3.8–4.3 ppm) and aromatic protons (δ 7.2–8.2 ppm), providing benchmarks for structural confirmation of analogous compounds .
Biological Activity
4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate is an organic compound notable for its biphenyl structure, which includes a nitro group and a carboxylate moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its application in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is CHNO. Its structure allows for various interactions with biological targets, particularly through the nitro group, which can participate in redox reactions that influence cellular pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the nitro group enhances its ability to disrupt microbial cell functions. For example, studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been linked to its ability to modulate inflammatory pathways. Compounds with similar structures have demonstrated the capability to reduce pro-inflammatory cytokines and mediators in vitro and in vivo. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
The compound's potential as an anticancer agent has been explored, particularly in relation to its effects on apoptosis and cell proliferation. Studies indicate that compounds with a similar biphenyl structure can inhibit Bcl-2 and Bcl-xL proteins, which are crucial for cancer cell survival. This inhibition leads to increased apoptosis in cancer cells, providing a pathway for developing effective cancer therapies .
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of 4-nitrophenyl derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 20 | Strong |
| Standard Antibiotic A | 15 | Moderate |
| Standard Antibiotic B | 25 | Moderate |
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound reduced levels of TNF-α and IL-6 by approximately 40% compared to control groups. This reduction highlights its potential as an anti-inflammatory agent .
Synthesis Methods
Several methods exist for synthesizing this compound:
- Nitration followed by esterification : A common method involves nitrating biphenyl followed by carboxylic acid esterification.
- Coupling reactions : Utilizing coupling agents to link nitrophenol with biphenyl derivatives can yield the desired compound efficiently.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via esterification between biphenyl-4-carboxylic acid (precursor) and 4-nitrophenol. A two-step approach is often employed:
Synthesis of biphenyl-4-carboxylic acid : Friedel-Crafts acylation using benzene derivatives and a Lewis acid catalyst (e.g., AlCl₃) .
Esterification : Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with 4-nitrophenol in anhydrous conditions. Optimize temperature (60–80°C) and solvent (dry dichloromethane) to minimize hydrolysis .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification by column chromatography or recrystallization (ethanol/water) improves yield .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and nitro (NO₂) peaks at ~1520 and 1350 cm⁻¹ .
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.5 ppm) and ester carbonyl (δ ~165 ppm) .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O values .
- Melting Point : Compare with literature values (e.g., 116–117°C for analogous nitrophenyl esters) .
Q. What experimental design strategies are recommended for studying the stability of this compound under varying pH and temperature?
- Methodological Answer : Use a factorial design to systematically test factors:
- Variables : pH (4–9), temperature (25–60°C), and incubation time (0–48 hours).
- Response Metrics : Degradation rate (HPLC quantification) and structural integrity (FTIR).
- Statistical Analysis : ANOVA to identify significant factors; response surface methodology (RSM) for optimization .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The nitro group enhances electrophilicity of the ester carbonyl, accelerating reactions with nucleophiles (e.g., amines, hydrazines).
- Mechanistic Insight : Density Functional Theory (DFT) calculations reveal lowered LUMO energy at the carbonyl due to nitro conjugation, facilitating nucleophilic attack .
- Experimental Validation : Compare kinetics with non-nitro analogs (e.g., phenyl esters) via UV-Vis monitoring of 4-nitrophenolate release .
Q. How can computational modeling guide the design of derivatives with tailored photophysical properties?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to compute excited-state properties (TD-DFT). Predict absorption/emission spectra by analyzing HOMO-LUMO gaps .
- Substituent Effects : Model derivatives with electron-donating/-withdrawing groups (e.g., -OCH₃, -CF₃) to modulate conjugation .
- Validation : Synthesize top candidates and compare experimental UV-Vis/fluorescence data with predictions .
Q. How can contradictory data on catalytic activity in ester hydrolysis be resolved?
- Methodological Answer :
- Source Analysis : Check catalyst purity (e.g., residual metals in enzymes) and solvent effects (e.g., aqueous vs. organic media) .
- Advanced Kinetics : Use stopped-flow spectroscopy to capture transient intermediates.
- Cross-Validation : Replicate experiments under standardized conditions (pH 7.4, 37°C) and apply multivariate regression to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
